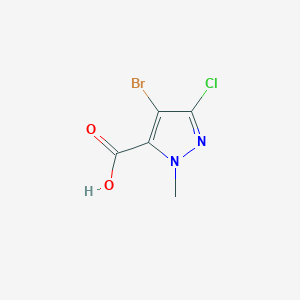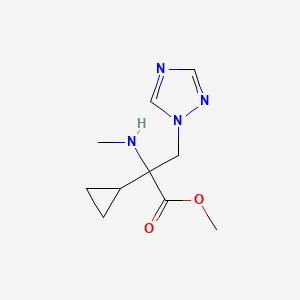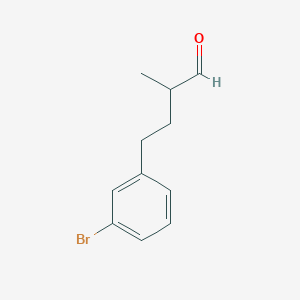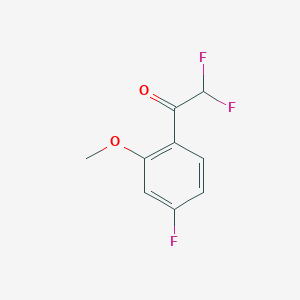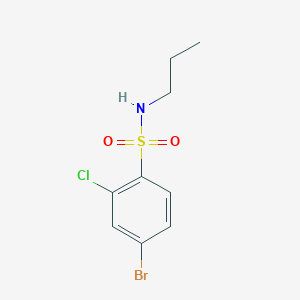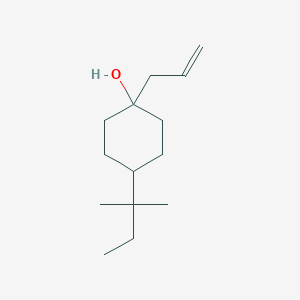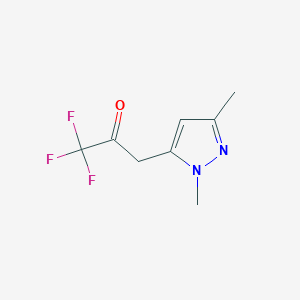
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one can be compared with other pyrazole derivatives such as:
1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate: Known for its herbicidal activity.
3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine: Used in various chemical syntheses.
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: Studied for its potential biological activities.
These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9F3N2O |
|---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
3-(2,5-dimethylpyrazol-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C8H9F3N2O/c1-5-3-6(13(2)12-5)4-7(14)8(9,10)11/h3H,4H2,1-2H3 |
InChI-Schlüssel |
YEBWWPMVZMHETH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CC(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


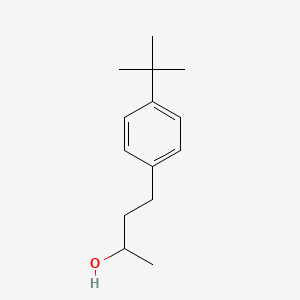

![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)

![7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
